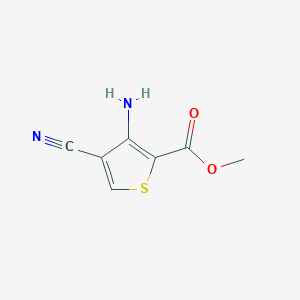

Methyl 3-amino-4-cyanothiophene-2-carboxylate

Descripción general

Descripción

Methyl 3-amino-4-cyanothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C₇H₆N₂O₂S and a molecular weight of 182.2 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . It is characterized by the presence of an amino group, a cyano group, and a carboxylate ester group attached to a thiophene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-amino-4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₆N₂O₂S

- Molecular Weight : 182.2 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a cyano group, contributing to its unique reactivity and properties.

Applications in Chemistry

Methyl 3-amino-4-cyanothiophene-2-carboxylate serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its chemical reactivity allows for various transformations:

- Synthesis of Heterocycles : It is utilized in the synthesis of other thiophene derivatives through reactions such as oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to form sulfoxides or sulfones, which are useful intermediates in pharmaceuticals .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | m-CPBA | Mild conditions | Sulfoxides, sulfones |

| Reduction | LiAlH₄ | Anhydrous conditions | Amines |

| Substitution | Halogenating agents | Basic/acidic conditions | Substituted thiophenes |

Biological Applications

Research has indicated that this compound may possess various biological activities:

- Antimicrobial Properties : Studies have explored its efficacy against a range of microbial pathogens, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations have shown that it may inhibit the growth of certain cancer cell lines, warranting further exploration into its mechanisms of action.

Pharmaceutical Development

The compound is being investigated as a precursor for the synthesis of pharmaceutical agents:

- Drug Development : It plays a role in the development of drugs targeting various diseases due to its ability to modify biological interactions through its functional groups.

- Case Study Example : A study focusing on the synthesis of novel anticancer agents highlighted how derivatives of this compound exhibited enhanced activity compared to existing treatments .

Material Science Applications

In materials science, this compound is used in the production of conductive polymers:

- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Anticancer Agents :

- Researchers synthesized derivatives using this compound and tested their cytotoxic effects on cancer cell lines. Results indicated that certain modifications led to improved efficacy compared to standard treatments.

- Development of Conductive Materials :

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-4-cyanothiophene-2-carboxylate involves its interaction with various molecular targets. The amino and cyano groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds .

Comparación Con Compuestos Similares

Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a cyano group.

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Contains a chlorophenyl group, offering different electronic properties.

Uniqueness: Methyl 3-amino-4-cyanothiophene-2-carboxylate is unique due to the presence of both an amino and a cyano group on the thiophene ring, which provides distinct reactivity and potential for diverse applications in various fields .

Actividad Biológica

Methyl 3-amino-4-cyanothiophene-2-carboxylate (MATC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is , with a molecular weight of approximately 196.23 g/mol. The presence of both amino and cyano groups enhances its reactivity and biological interactions.

Synthesis

The synthesis of MATC typically involves the reaction of thiophene derivatives with various amines and carboxylic acids. A common method includes the condensation of 3-cyanothiophene-2-carboxylic acid with methylamine, followed by esterification. The reaction can be summarized as follows:

Anticancer Properties

Recent studies have indicated that MATC exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated the compound's effectiveness against human hepatocellular carcinoma (HepG2), cervical cancer (HeLa), breast cancer (MCF7), and colorectal cancer (HCT116) cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 2.35 |

| HeLa | 1.07 |

| MCF7 | 2.82 |

| HCT116 | 2.01 |

These values indicate that MATC has potent cytotoxic effects, particularly against HeLa cells, suggesting its potential as a lead compound in anticancer drug development .

The mechanism by which MATC exerts its biological effects is not fully understood; however, it is hypothesized to involve the inhibition of key enzymes involved in cancer metabolism. For example, similar compounds with thiophene structures have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Further studies are needed to elucidate the specific pathways affected by MATC.

Other Biological Activities

Beyond anticancer properties, MATC has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that MATC may possess antibacterial properties, although detailed investigations are required to confirm these effects.

- Enzyme Inhibition : MATC has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related therapies .

Case Studies

In a recent case study involving the synthesis and biological evaluation of thiophene derivatives, MATC was compared with other related compounds. The study found that modifications in the thiophene structure significantly affected biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-amino-4-cyanothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar thiophene derivatives are prepared using methyl cyanoacetate and ammonium acetate under reflux in acetic acid and toluene (Scheme 1a in ). Catalytic systems like DCC/DMAP () or anhydrides () are effective for introducing acyl groups. Optimization includes adjusting reaction time (18–48 hours), temperature (reflux), and stoichiometry (1.2 equivalents of anhydrides). Purity is confirmed via HPLC and NMR ().

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Melting Point : Confirm identity using the reported range of 149–150°C ().

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., amine, cyano, carboxylate) and assess purity. For example, NH and C=O peaks appear at δ 6.5–8.5 ppm (¹H) and 160–180 ppm (¹³C) ().

- HPLC : Reverse-phase HPLC with methanol-water gradients (30%→100%) ensures >97% purity ().

Q. How can purification challenges be addressed for this compound?

- Methodological Answer : Use recrystallization (e.g., methanol) or reverse-phase HPLC (). For scale-up, column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. Monitor by TLC and confirm via LC-MS ().

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELX ( ) or WinGX/ORTEP ( ) for single-crystal X-ray diffraction. Refinement protocols include anisotropic displacement parameters and twin-law corrections for high-resolution data. For example, SHELXL refines hydrogen bonding networks to validate amino-cyano interactions ( ).

Q. What strategies elucidate structure-activity relationships (SAR) for thiophene derivatives in biological studies?

- Methodological Answer :

- Functional Group Modification : Replace the cyano group with halogens or alkyl chains to assess antibacterial activity ().

- Docking Studies : Use computational tools (e.g., AutoDock) to model interactions with targets like protein-tyrosine phosphatase 1B ( ).

- In Vitro Assays : Test derivatives in cancer cell lines (e.g., MCF-7) with IC₅₀ measurements ().

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Cross-validate NMR/XRD data using density functional theory (DFT) calculations (). For example, discrepancies in bond lengths may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Use ORTEP for Windows ( ) to visualize anisotropic displacement ellipsoids and refine torsional angles.

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) with B3LYP/6-311+G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps ( ). Solvent effects are modeled using PCM for DMSO or water.

Q. How to design multi-step syntheses for functionalized thiophene analogs?

- Methodological Answer :

- Step 1 : Synthesize the core thiophene via Gewald reaction ( ).

- Step 2 : Introduce substituents via Suzuki coupling (aryl groups) or nucleophilic acyl substitution ().

- Step 3 : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions ( ).

Q. What are the stability considerations for this compound under varying conditions?

Propiedades

IUPAC Name |

methyl 3-amino-4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)6-5(9)4(2-8)3-12-6/h3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWVEROSMGRHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380916 | |

| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102123-28-4 | |

| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.